molecular formula C₃₈H₃₆N₆O₇ B1663005 Encequidar CAS No. 849675-66-7

Encequidar

Cat. No. B1663005
M. Wt: 688.7 g/mol
InChI Key: AHJUHHDDCJQACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625926B2

Procedure details

The procedure of Example 33 was repeated except for using 1.5 g of the compound obtained in Example 21 and 0.1 ml of hydrochloric acid as starting materials to obtain 1.4 g of the title compound (yield 89%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][N:8]([CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]3[N:27]=[N:26][C:25]([C:28]4[CH:33]=[C:32]([O:34][CH3:35])[C:31]([O:36][CH3:37])=[CH:30][C:29]=4[NH:38][C:39]([C:41]4[O:42][C:43]5[C:48]([C:49](=[O:51])[CH:50]=4)=[CH:47][CH:46]=[CH:45][CH:44]=5)=[O:40])=[N:24]3)=[CH:19][CH:18]=1)[CH2:7][CH2:6]2.[ClH:52]>>[ClH:52].[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][N:8]([CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]3[N:27]=[N:26][C:25]([C:28]4[CH:33]=[C:32]([O:34][CH3:35])[C:31]([O:36][CH3:37])=[CH:30][C:29]=4[NH:38][C:39]([C:41]4[O:42][C:43]5[C:48]([C:49](=[O:51])[CH:50]=4)=[CH:47][CH:46]=[CH:45][CH:44]=5)=[O:40])=[N:24]3)=[CH:19][CH:18]=1)[CH2:7][CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=C2CCN(CC2=CC1OC)CCC1=CC=C(C=C1)N1N=C(N=N1)C1=C(C=C(C(=C1)OC)OC)NC(=O)C=1OC2=CC=CC=C2C(C1)=O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.COC=1C=C2CCN(CC2=CC1OC)CCC1=CC=C(C=C1)N1N=C(N=N1)C1=C(C=C(C(=C1)OC)OC)NC(=O)C=1OC2=CC=CC=C2C(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.